2-(1-adamantyl)-N-quinolin-5-ylacetamide

ezrin inhibitor binding affinity SPR

Select NSC305787 for its validated dual-target profile as a pharmacological ezrin inhibitor and P2X7 receptor antagonist. With a Kd of 5.85 μM and a 13.6 h half-life, it enables once-daily IP dosing at 240 μg/kg for anti-metastatic studies in osteosarcoma models. Its 6.6-fold selectivity for ezrin over radixin minimizes confounding effects in adhesion and hepatic transporter research, distinguishing it from probes like NSC668394. Combine both pharmacological activities in a single agent to avoid PK/PD complications of co-administration in ATP-driven purinergic signaling studies.

Molecular Formula C21H24N2O
Molecular Weight 320.4 g/mol
Cat. No. B4155076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-adamantyl)-N-quinolin-5-ylacetamide
Molecular FormulaC21H24N2O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC=N5
InChIInChI=1S/C21H24N2O/c24-20(23-19-5-1-4-18-17(19)3-2-6-22-18)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,23,24)
InChIKeyDKOFLWJJZBRSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Adamantyl)-N-quinolin-5-ylacetamide (NSC305787) – Research-Grade Small Molecule with Dual Ezrin Inhibition and P2X7 Receptor Antagonist Activity


2-(1-Adamantyl)-N-quinolin-5-ylacetamide (also designated NSC305787) is a synthetic small molecule that combines a quinoline scaffold with an adamantyl acetamide moiety [1]. It was originally identified through surface plasmon resonance screening of small-molecule libraries for direct ezrin protein binders and is formally classified as a pharmacological ezrin inhibitor and antineoplastic agent [1][2]. The compound is also explicitly named as a preferred P2X7 receptor antagonist in patent literature, denoting a secondary pharmacology that distinguishes it from other ezrin-targeting probes [3]. With a molecular formula of C21H24N2O and molecular weight of 320.4 g/mol, it represents a structurally relatively compact member of the adamantyl-quinoline chemotype [1][4].

Procurement-Grade Differentiation of 2-(1-Adamantyl)-N-quinolin-5-ylacetamide: Why Ezrin-Targeting Analogs Cannot Be Interchanged


Within the ezrin inhibitor chemotype, subtle structural modifications produce substantial shifts in binding affinity, ERM-family selectivity, pharmacokinetic behaviour, and secondary pharmacology [1]. This compound binds ezrin with a Kd of 5.85 μM, whereas its closest comparator NSC668394 exhibits a Kd of 12.59 μM – a twofold difference that translates into measurable divergence in cellular potency, in vivo exposure, and pharmacodynamic marker induction [1][2]. Furthermore, the compound carries a quinolin-5-yl substitution pattern that simultaneously confers P2X7 receptor antagonist activity, a feature absent from other ezrin inhibitors [3]. Generic substitution therefore risks loss of the dual-target profile and altered PK-driven dosing requirements [2][3].

Quantitative Head-to-Head Evidence Guide for Scientific Selection of 2-(1-Adamantyl)-N-quinolin-5-ylacetamide (NSC305787)


Ezrin Binding Affinity: Kd of 5.85 μM Compared with NSC668394 at 12.59 μM

NSC305787 binds directly to recombinant ezrin protein with a dissociation constant (Kd) of 5.85 μM, as measured by surface plasmon resonance [1]. The closest structural analogue with ezrin-inhibitory activity, NSC668394, displays a Kd of 12.59 μM for ezrin under comparable assay conditions . The approximately 2.2-fold higher binding affinity of the target compound is consistent across independent PKCι-mediated phosphorylation and actin-binding functional assays at 10 μM [1].

ezrin inhibitor binding affinity SPR Kd

ERM Family Selectivity: 6.6-Fold Discrimination Between Ezrin and Radixin

In side-by-side in vitro kinase assays measuring PKCι-mediated phosphorylation of ERM family members, NSC305787 inhibited ezrin phosphorylation with an IC50 of 8.3 μM, moesin phosphorylation with an IC50 of 9.4 μM, and radixin phosphorylation with an IC50 of 55 μM, yielding a 6.6-fold selectivity window for ezrin over radixin [1]. In contrast, NSC668394 displayed IC50 values of 8.1 μM (ezrin), 59.5 μM (moesin) and 35.3 μM (radixin) – a pattern in which radixin is inhibited more potently than moesin, indicating a qualitatively different selectivity fingerprint [1]. The divergence in radixin IC50 values (55 μM vs. 35.3 μM) underscores that the two compounds produce distinct ERM-family inhibition profiles despite similar ezrin IC50 values.

ERM family selectivity ezrin radixin moesin PKCι phosphorylation

Pharmacokinetic Advantage: Elimination Half-Life of 13.6 h in Mice

Following intravenous administration of 240 μg/kg in Balb/c mice, NSC305787 exhibits an elimination half-life (T½) of 13.6 h and a clearance (Cl) of 9.6 ml/min/kg [1]. The same study conducted a direct pharmacokinetic comparison with NSC668394 in mice and reported that NSC305787 demonstrates a more favourable pharmacokinetic profile, supporting once-daily intraperitoneal dosing at 240 μg/kg/day in the transgenic osteosarcoma metastasis model [1][2]. The prolonged half-life of NSC305787 reduces the dosing frequency required to maintain target-engaging plasma concentrations, a practical advantage for chronic in vivo experimental designs.

pharmacokinetics half-life clearance in vivo mouse model

In Vivo Anti-Metastatic Efficacy in a Transgenic Osteosarcoma Mouse Model

In the Osx-Cre+p53fl/flpRBfl/fl transgenic mouse model of osteosarcoma, NSC305787 administered at 240 μg/kg/day by intraperitoneal injection dramatically inhibited pulmonary metastasis [1]. The comparator NSC668394 was dosed at 226 μg/kg/day in the same model and also reduced metastatic burden; however, the superior PK profile of NSC305787 supported more sustained target coverage at a comparable dose level [1]. Both compounds inhibited lung metastasis of ezrin-sensitive osteosarcoma cells following tail-vein injection into mice while sparing ezrin-resistant cells, confirming target-dependent efficacy [2]. Additionally, NSC305787 was shown to reduce the incidence of lung metastasis in a genetically engineered mouse model of osteosarcoma with a validated pharmacodynamic marker (DDIT4/REDD1 upregulation) enabling in vivo target-engagement monitoring [1].

osteosarcoma metastasis in vivo transgenic mouse model pulmonary metastasis

Zebrafish Phenotypic Signature: Specific Mimicry of Ezrin Morpholino Knockdown

In zebrafish embryonic developmental assays, NSC305787 treatment produced a phenotype that closely mimicked the ezrin morpholino knockdown phenotype, indicating on-target ezrin inhibition in a whole-organism context [1]. In contrast, the comparator NSC668394 caused a qualitatively distinct developmental defect consistent with reduced cell motility but phenotypically different from the morpholino phenotype [1]. This divergence in organismal phenotypic signatures provides functional evidence that the two compounds engage ezrin through subtly different modalities or produce distinct downstream biological consequences despite comparable biochemical IC50 values. Other antimalarial-box-derived ezrin inhibitors (e.g., MMV020549, MMV666069) have also been evaluated in the same zebrafish assay but did not reproduce the morpholino-mimetic phenotype [2].

zebrafish phenotypic screening ezrin morpholino developmental biology target specificity

Dual Pharmacology: P2X7 Receptor Antagonist Activity Distinct from Ezrin-Only Inhibitors

2-(1-Adamantyl)-N-quinolin-5-ylacetamide is explicitly identified as a preferred compound in a patent covering 2-adamantyl derivatives as P2X7 receptor antagonists [1]. This confers a dual pharmacological profile – ezrin inhibition plus P2X7 receptor antagonism – that is not shared by other ezrin inhibitors such as NSC668394, MMV020549, or MMV666069, none of which appear in P2X7 patent claims. While quantitative P2X7 IC50 values for this exact compound have not been published in the peer-reviewed primary literature, structurally related adamantyl-quinoline derivatives within the same patent family exhibit nanomolar P2X7 antagonist potency [1]. The P2X7 receptor is a validated therapeutic target in inflammatory, neuropathic pain, and autoimmune conditions, making this dual activity relevant for research programs exploring the intersection of inflammation and metastasis.

P2X7 receptor dual pharmacology allosteric modulator inflammation patent

High-Impact Research and Procurement Application Scenarios for 2-(1-Adamantyl)-N-quinolin-5-ylacetamide (NSC305787)


Osteosarcoma Metastasis Research Requiring a Pharmacokinetically Characterized Ezrin Inhibitor with a Validated In Vivo PD Marker

Investigators studying pulmonary metastasis in osteosarcoma can select NSC305787 for its demonstrated anti-metastatic efficacy at 240 μg/kg/day i.p. in the Osx-Cre+p53fl/flpRBfl/fl transgenic mouse model, supported by a 13.6 h elimination half-life that permits once-daily dosing [1]. The validated pharmacodynamic marker DDIT4/REDD1, measurable in PBMCs and skin biopsies, enables real-time monitoring of target engagement without requiring terminal tissue harvesting [1]. The compound's faithful mimicry of the ezrin morpholino phenotype in zebrafish provides orthogonal confirmation of on-target activity [2].

ERM Family Selectivity Profiling in Cell Biology Studies Requiring Discrimination Between Ezrin- and Radixin-Dependent Functions

For studies dissecting the distinct roles of ezrin versus radixin in cell adhesion, apical membrane organization, or hepatic transporter localization, NSC305787 offers a 6.6-fold selectivity window for ezrin (IC50 8.3 μM) over radixin (IC50 55 μM) in PKCι-mediated phosphorylation assays [2]. This profile contrasts with NSC668394, which shows a qualitatively different selectivity pattern (radixin IC50 35.3 μM, moesin IC50 59.5 μM), enabling researchers to choose the inhibitor best matched to their biological question [2]. The higher selectivity of NSC305787 for ezrin over radixin reduces confounding effects on radixin-dependent processes.

Dual-Target Studies Exploring P2X7-Ezrin Signalling Crosstalk in the Tumour Microenvironment or Neuroinflammation

Laboratories investigating how ATP-driven purinergic signalling (via P2X7) intersects with ezrin-mediated cytoskeletal remodelling can employ NSC305787 as a single-agent tool compound that combines both pharmacological activities [3]. This avoids the pharmacokinetic and pharmacodynamic complications inherent in co-administering separate ezrin and P2X7 modulators. The compound's quinolin-5-yl acetamide scaffold, distinct from the diamino-quinoline modification present in the high-affinity P2X7 modulator AZ10606120, may provide a different allosteric binding modality at the P2X7 receptor, enabling comparative mechanistic studies [3].

Preclinical Drug Discovery Programs Seeking a Vemurafenib-Sensitizing Agent in BRAF-Mutant Cancers

NSC305787 has been shown to increase the anti-proliferative and pro-apoptotic effects of vemurafenib in BRAFV600E-mutated colon cancer and melanoma cells in an additive manner, accompanied by downregulation of CD44 expression and inhibition of AKT/c-Myc activities [4]. For drug discovery teams exploring ezrin inhibition as a strategy to overcome acquired resistance to BRAF inhibitors, this compound provides a chemically tractable starting point with established in vivo PK and anti-metastatic validation [1][4].

Quote Request

Request a Quote for 2-(1-adamantyl)-N-quinolin-5-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.